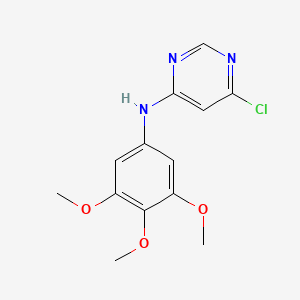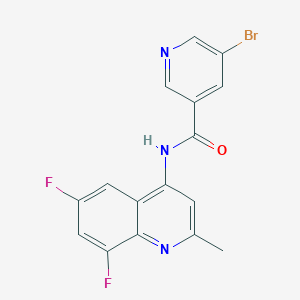![molecular formula C28H22BrFN2O4 B11047011 5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11047011.png)
5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including a brominated methoxyphenyl ring, a fluorinated carbonyl group, a hydroxy group, and an indole moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted acyl chloride and an amine.
Introduction of the Indole Moiety: This step might involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the indole group to the pyrrol-2-one core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of green chemistry protocols to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (Tetrahydrofuran) or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Replacement of the bromine atom with various nucleophiles, leading to a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.
Pharmacology: It can be used in the study of drug-receptor interactions, enzyme inhibition, and other pharmacodynamic properties.
Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.
Wirkmechanismus
The mechanism of action of 5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
DNA Intercalation: The indole moiety may allow the compound to intercalate into DNA, affecting transcription and replication processes.
Vergleich Mit ähnlichen Verbindungen
5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: can be compared with other compounds that have similar structural features or biological activities:
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and have significant biological activities.
Fluorinated Compounds: Fluorinated pharmaceuticals such as fluoxetine and fluticasone highlight the importance of fluorine in enhancing biological activity and metabolic stability.
Brominated Phenyl Compounds: Brominated compounds like bromocriptine and brompheniramine demonstrate the role of bromine in modulating biological activity.
The uniqueness of This compound
Eigenschaften
Molekularformel |
C28H22BrFN2O4 |
|---|---|
Molekulargewicht |
549.4 g/mol |
IUPAC-Name |
(4Z)-5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H22BrFN2O4/c1-36-23-14-17(8-11-21(23)29)25-24(26(33)16-6-9-19(30)10-7-16)27(34)28(35)32(25)13-12-18-15-31-22-5-3-2-4-20(18)22/h2-11,14-15,25,31,33H,12-13H2,1H3/b26-24- |
InChI-Schlüssel |
QGPIUZBKVRZUCT-LCUIJRPUSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)Br |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11046941.png)
![1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile](/img/structure/B11046946.png)

![4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11046958.png)
![4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11046961.png)
![2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046974.png)
![N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11046984.png)
![6-(4-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046990.png)
![6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B11046998.png)
![4-Amino-6-iodo-1-methyl-3-oxo-1,3-dihydro-furo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11047004.png)

![4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile](/img/structure/B11047027.png)

![2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11047040.png)